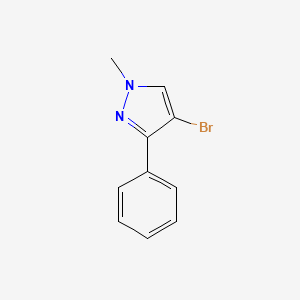

4-Bromo-1-methyl-3-phenyl-1H-pyrazole

説明

特性

IUPAC Name |

4-bromo-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOKURUCEBPOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with bromine in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency of the process, allowing for better control over reaction parameters and product quality .

化学反応の分析

Types of Reactions: 4-Bromo-1-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Cyclization Reactions: It can be used as a precursor for the synthesis of more complex heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

- Substituted pyrazoles with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Condensed heterocyclic systems formed through cyclization .

科学的研究の応用

Organic Synthesis

4-Bromo-1-methyl-3-phenyl-1H-pyrazole serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, particularly in the pharmaceutical industry where it acts as a precursor for drug development .

Medicinal Chemistry

The compound has shown promise in drug discovery due to its ability to interact with biological targets. Its structural properties allow it to act as a ligand for enzyme inhibitors, making it significant in the development of new therapeutic agents . Research has indicated potential antitumor activity, highlighting its relevance in cancer treatment .

Biological Research

In biological studies, 4-Bromo-1-methyl-3-phenyl-1H-pyrazole is used to investigate enzyme interactions and mechanisms. Its ability to inhibit specific enzymes can lead to insights into metabolic pathways and disease mechanisms .

Industrial Applications

Industrially, this compound is employed in the synthesis of specialty chemicals and materials. Its reactivity facilitates various applications across different sectors, including agrochemicals and polymer science .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 4-Bromo-1H-pyrazole | Lacks methyl and phenyl groups; simpler structure | Limited medicinal applications |

| 4-Bromo-3-methyl-5-phenyl-1H-pyrazole | Different substitution pattern; similar reactivity | Used in similar synthetic pathways |

| 1-Methyl-4-bromopyrazole | Absence of phenyl group affects reactivity | Less versatile than 4-bromo variant |

Antitumor Activity

A study conducted on various substituted pyrazoles, including 4-Bromo-1-methyl-3-phenyl-1H-pyrazole, demonstrated significant antitumor activity against specific cancer cell lines. The research involved synthesizing derivatives and testing their efficacy through cell viability assays .

Enzyme Inhibition Mechanism

Research has detailed the mechanism by which this compound inhibits certain enzymes. By binding to active sites, it obstructs substrate access, leading to decreased enzyme activity. This property has been exploited in designing selective enzyme inhibitors for therapeutic applications .

作用機序

The mechanism of action of 4-Bromo-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

類似化合物との比較

Structural Variations and Similarity Scores

The following table summarizes key structural analogs and their distinguishing features:

¹Similarity scores (0–1 scale) are based on structural overlap with the title compound .

Substituent Effects on Reactivity and Bioactivity

- For example, bromo derivatives in isostructural compounds (e.g., 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazoles) show distinct intermolecular interactions, which are critical in antimicrobial applications .

- Electron-Withdrawing Groups : The trifluoromethyl group (similarity score: 0.90) increases electrophilicity, altering reactivity in cross-coupling reactions .

生物活性

4-Bromo-1-methyl-3-phenyl-1H-pyrazole is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Molecular Formula: C10H10BrN3

Molecular Weight: 252.11 g/mol

CAS Number: 1245570-21-1

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-bromo-1-methyl-3-phenyl-1H-pyrazole, exhibit significant antimicrobial properties. A study by Burguete et al. demonstrated that compounds with similar structures showed promising results against various bacterial strains, including E. coli and Bacillus subtilis, at concentrations as low as 40 µg/mL . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has also been extensively studied. A series of derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally related to 4-bromo-1-methyl-3-phenyl-1H-pyrazole demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM . This suggests a strong anti-inflammatory activity, making it a candidate for further pharmacological development.

Antitumor Activity

The antitumor properties of pyrazoles have been explored in various contexts. A notable study highlighted that certain pyrazole derivatives could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells . The specific pathways involved often include modulation of cell cycle regulators and apoptosis-related proteins.

Neuropharmacological Effects

Recent patents have suggested that 4-bromo-1-methyl-3-phenyl-1H-pyrazole acts as a corticotropin-releasing factor (CRF) receptor antagonist. This activity may have implications for treating anxiety and depression by modulating stress response pathways . The pharmacological profile indicates potential benefits in managing psychiatric disorders characterized by elevated CRF levels.

Case Study 1: Antimicrobial Efficacy

In a controlled study, several pyrazole derivatives were synthesized and screened for antimicrobial activity. The results showed that 4-bromo-1-methyl-3-phenyl-1H-pyrazole exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics like amoxicillin .

| Compound | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| 4-Bromo-1-methyl-3-phenyl | 32 | Amoxicillin (16) |

| Other Pyrazole Derivatives | Varies | Varies |

Case Study 2: Anti-inflammatory Activity

A comparative analysis was conducted to evaluate the anti-inflammatory effects of various pyrazoles. The study found that 4-bromo-1-methyl-3-phenyl significantly reduced edema in a carrageenan-induced paw edema model in rats, showing efficacy similar to indomethacin, a well-known anti-inflammatory drug .

| Compound | Edema Reduction (%) | Reference Drug (Indomethacin) |

|---|---|---|

| 4-Bromo-1-methyl-3-phenyl | 70 | 76 |

Q & A

Q. What are the optimal synthetic conditions for preparing 4-Bromo-1-methyl-3-phenyl-1H-pyrazole with high purity?

Methodological Answer: The synthesis involves multistep reactions, often starting with bromination and alkylation of pyrazole precursors. Key parameters include:

- Temperature control : Maintaining 0–5°C during bromination to avoid side reactions (e.g., debromination or over-substitution) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity, while dichloromethane is preferred for extraction .

- Reaction time : 12–24 hours for complete cyclization and substituent incorporation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Recrystallization from ethanol improves crystalline quality for structural studies .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR identifies substitution patterns (e.g., methyl at N1, bromine at C4, phenyl at C3). Aromatic protons appear as multiplet signals at δ 7.2–7.6 ppm, while the N-methyl group resonates at δ 3.8–4.0 ppm .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, 100 K) resolves stereoelectronic effects. SHELXL refines structures with R1 < 0.05 for high-resolution datasets .

- Mass spectrometry : ESI-MS confirms molecular weight (MW 251.1 g/mol) and detects fragmentation pathways (e.g., loss of Br• or methyl group) .

Q. How can common impurities be identified and mitigated during synthesis?

Methodological Answer:

- Byproducts : Unreacted bromine precursors or di-substituted pyrazoles may form. Monitor via TLC (Rf 0.3–0.5 in hexane/EtOAc 3:1) .

- Mitigation : Use excess methylating agents (e.g., methyl iodide) to ensure complete N-methylation. Quench residual bromine with sodium thiosulfate .

- QC validation : HPLC (C18 column, acetonitrile/water) quantifies purity. Impurities >2% require re-crystallization .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved, particularly for derivatives?

Methodological Answer:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws. For pseudo-merohedral twinning, HKLF5 datasets improve accuracy .

- Disorder modeling : Partial occupancy refinement (e.g., for flexible phenyl groups) and restraints on thermal parameters (ISOR/DFIX) reduce overfitting .

- Validation tools : Mercury’s “Packing Similarity” compares intermolecular interactions across datasets to identify outliers .

Q. What strategies enhance the bioactivity of 4-Bromo-1-methyl-3-phenyl-1H-pyrazole derivatives?

Methodological Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl at C3) to increase metabolic stability. Thiophene or triazole moieties improve binding to enzyme active sites .

- Hybrid systems : Click chemistry (CuAAC) links pyrazoles to triazoles, enhancing DNA gyrase inhibition (IC50 < 1 μM in some analogs) .

Q. Table 1: Bioactivity of Selected Derivatives

Q. How can computational methods predict reactivity in bromine substitution reactions?

Methodological Answer:

- DFT calculations : Gaussian09 optimizes transition states for SNAr reactions. Fukui indices identify nucleophilic sites (e.g., C4 bromine as electrophilic hotspot) .

- Molecular docking : AutoDock Vina screens derivatives against targets (e.g., kinases or GPCRs). Pyrazole’s planar geometry favors π-π stacking in hydrophobic pockets .

Q. What mechanistic insights explain side reactions during bromine substitution?

Methodological Answer:

- Radical pathways : Trace O2 or light initiates Br• radical formation, leading to di-brominated byproducts. Use inert atmospheres (N2/Ar) and amber glassware .

- Acid catalysis : HBr byproduct accelerates debromination. Neutralize with NaHCO3 during workup .

Data Contradiction Analysis

Q. Discrepancies in reported yields (60–95%) for similar pyrazole syntheses

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。